molecular formula C26H30N2O5 B11144771 2-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

2-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11144771
M. Wt: 450.5 g/mol
InChI Key: WYUQSAJVKRALLG-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a methoxyethyl group, a methoxyphenyl group, and a tetrahydro-2H-pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline core.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the isoquinoline core with a methoxyethyl halide under basic conditions.

    Formation of the Tetrahydro-2H-pyran Ring: This can be accomplished through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution to form the tetrahydro-2H-pyran ring.

    Coupling of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the tetrahydro-2H-pyran ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific diseases such as cancer, neurological disorders, and infectious diseases.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds, helping to understand their absorption, distribution, metabolism, and excretion.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and nanomaterials.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency, making it valuable for specific applications in research and industry.

Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological systems. It is hypothesized that the isoquinoline moiety may contribute to its ability to inhibit specific enzymes or receptors involved in disease processes. The methoxyethyl and methoxyphenyl groups may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases, which share a structural resemblance, have been shown to possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells . The compound may also exhibit similar activities through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Properties

In addition to anticancer activity, there is evidence suggesting that related compounds possess antimicrobial properties. The ability to inhibit bacterial growth or fungal proliferation could be linked to the compound's capacity to disrupt cellular processes or inhibit essential enzymes within microbial cells.

Neuroprotective Effects

Preliminary studies have suggested that isoquinoline derivatives may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. This could be due to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells.

Table of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AnticancerMannich basesInduction of apoptosis
AntimicrobialIsoquinoline derivativesInhibition of cell wall synthesis
NeuroprotectiveIsoquinoline derivativesModulation of neurotransmitters
Anti-inflammatoryVarious Mannich basesInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

A study evaluating the cytotoxicity of structurally related Mannich bases found that several compounds exhibited IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity . This suggests that the compound under consideration may similarly affect cancer cell viability.

Case Study: Antimicrobial Activity

In another study focusing on isoquinoline derivatives, several compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial membrane integrity and inhibition of metabolic pathways essential for bacterial survival .

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C26H30N2O5/c1-31-16-13-28-17-23(21-5-3-4-6-22(21)25(28)30)24(29)27-18-26(11-14-33-15-12-26)19-7-9-20(32-2)10-8-19/h3-10,17H,11-16,18H2,1-2H3,(H,27,29)

InChI Key

WYUQSAJVKRALLG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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